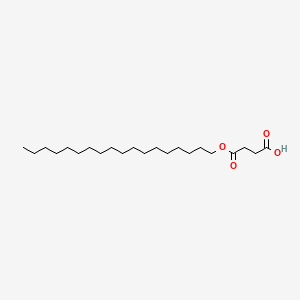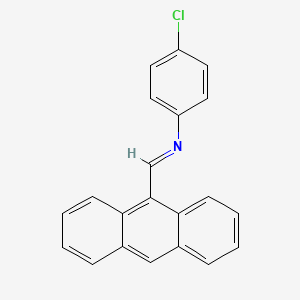
N-(9-anthracenylmethylene)-4-chloroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(E)-9-anthrylmethylidene]-4-chloroaniline is an organic compound that features an anthracene moiety linked to a 4-chloroaniline group through a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-9-anthrylmethylidene]-4-chloroaniline typically involves the condensation reaction between 9-anthraldehyde and 4-chloroaniline. The reaction is usually carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for N-[(E)-9-anthrylmethylidene]-4-chloroaniline are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
化学反应分析
Types of Reactions
N-[(E)-9-anthrylmethylidene]-4-chloroaniline can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives.
科学研究应用
N-[(E)-9-anthrylmethylidene]-4-chloroaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for biological imaging.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
作用机制
The mechanism of action of N-[(E)-9-anthrylmethylidene]-4-chloroaniline is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its anthracene and aniline moieties. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
- N-[(E)-9-anthrylmethylidene]-2-chloroaniline
- N-[(E)-9-anthrylmethylidene]-4-bromoaniline
- N-[(E)-9-anthrylmethylidene]-4-fluoroaniline
Uniqueness
N-[(E)-9-anthrylmethylidene]-4-chloroaniline is unique due to the presence of both the anthracene and 4-chloroaniline moieties, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications, particularly in the fields of organic electronics and biological research.
属性
CAS 编号 |
32745-92-9 |
|---|---|
分子式 |
C21H14ClN |
分子量 |
315.8 g/mol |
IUPAC 名称 |
1-anthracen-9-yl-N-(4-chlorophenyl)methanimine |
InChI |
InChI=1S/C21H14ClN/c22-17-9-11-18(12-10-17)23-14-21-19-7-3-1-5-15(19)13-16-6-2-4-8-20(16)21/h1-14H |
InChI 键 |
GEDARKPRBPDLKI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


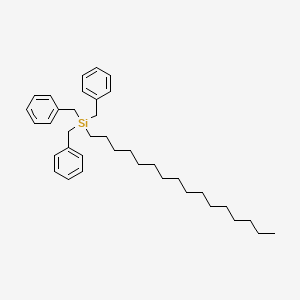

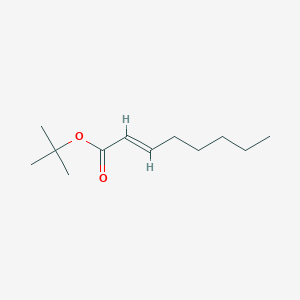
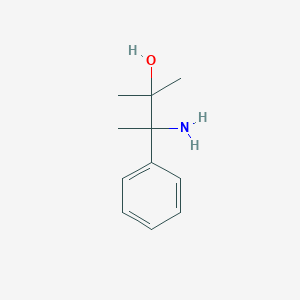
![1-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B15076512.png)
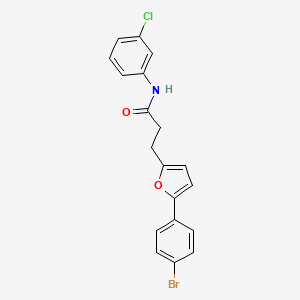
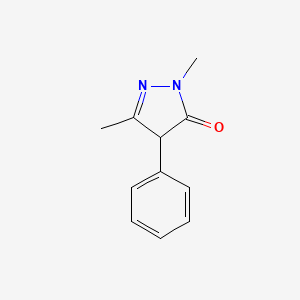
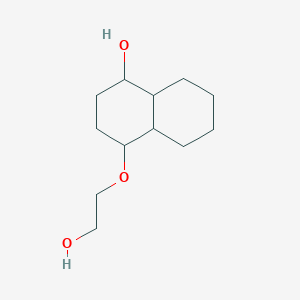
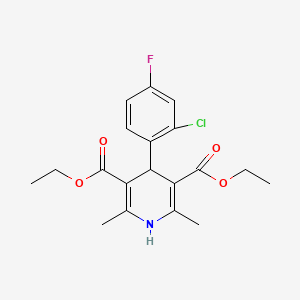
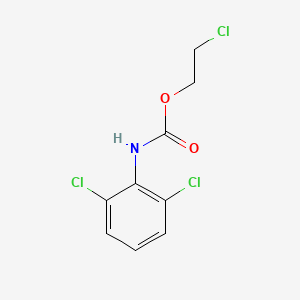
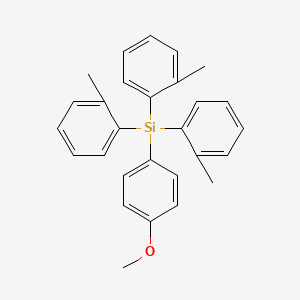
![2-methyl-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B15076551.png)

